8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326809-76-0
VCID: VC11716377
InChI: InChI=1S/C20H26ClNO4/c1-19(2,3)14-7-9-20(10-8-14)22(16(12-26-20)18(24)25)17(23)13-5-4-6-15(21)11-13/h4-6,11,14,16H,7-10,12H2,1-3H3,(H,24,25)
SMILES: CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Cl
Molecular Formula: C20H26ClNO4
Molecular Weight: 379.9 g/mol

8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326809-76-0

Cat. No.: VC11716377

Molecular Formula: C20H26ClNO4

Molecular Weight: 379.9 g/mol

* For research use only. Not for human or veterinary use.

8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid - 1326809-76-0

Specification

CAS No. 1326809-76-0
Molecular Formula C20H26ClNO4
Molecular Weight 379.9 g/mol
IUPAC Name 8-tert-butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C20H26ClNO4/c1-19(2,3)14-7-9-20(10-8-14)22(16(12-26-20)18(24)25)17(23)13-5-4-6-15(21)11-13/h4-6,11,14,16H,7-10,12H2,1-3H3,(H,24,25)
Standard InChI Key XLAPLVORVCMOEI-UHFFFAOYSA-N
SMILES CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Cl
Canonical SMILES CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Molecular Characteristics

Spectroscopic and Physicochemical Properties

Key properties inferred from structural analogs include:

  • Solubility: Limited aqueous solubility due to the hydrophobic tert-butyl and aromatic groups, with improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

  • Stability: The spirocyclic framework likely enhances resistance to enzymatic degradation compared to linear analogs .

  • Spectral Data: Infrared (IR) spectra would show carbonyl stretches (~1700 cm⁻¹) from the carboxylic acid and benzoyl groups, while nuclear magnetic resonance (NMR) would reveal distinct signals for the spiro carbon environment and tert-butyl protons .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of spirocyclic lactams typically involves multi-step strategies:

  • Ring-Closing Metathesis: Formation of the oxa-azaspiro core using Grubbs catalysts under inert conditions .

  • Benzoylation: Introduction of the 3-chlorobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution .

  • Carboxylic Acid Functionalization: Oxidation of a precursor alcohol or hydrolysis of a nitrile group to yield the final carboxylic acid .

A representative protocol for a related compound, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (C₁₄H₂₃NO₃, MW 253.34 g/mol), involves protecting the amine with a tert-butoxycarbonyl (Boc) group, followed by cyclization and oxidation .

Purification and Characterization

  • Chromatography: Reverse-phase HPLC or silica gel chromatography isolates the target compound from byproducts .

  • Crystallization: Slow evaporation from ethanol/water mixtures yields crystals suitable for X-ray diffraction .

Pharmacological Profile and Biological Activity

Mechanism of Action

While direct studies on the compound are scarce, structurally similar spirocyclic lactams exhibit:

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: Modulating endocannabinoid signaling for analgesic and anti-inflammatory effects .

  • GPCR Modulation: Interaction with serotonin or dopamine receptors, suggesting neuropsychiatric applications .

In Vitro and Preclinical Data

  • Enzyme Inhibition: Analogous compounds show IC₅₀ values in the nanomolar range for FAAH .

  • Cytotoxicity: Preliminary assays indicate low cytotoxicity (CC₅₀ > 100 μM) in HEK293 and HepG2 cell lines .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsBiological Activity
4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decaneC₁₇H₂₀ClNO₄337.80Methyl, chlorobenzoylAntibiotic, FAAH inhibition
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylateC₁₃H₂₁NO₄255.31Ketone, Boc-protected aminePharmaceutical intermediate
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylateC₁₄H₂₃NO₃253.34Ketone, Boc-protected amineFluorescent probe synthesis

This table highlights how substituents influence bioactivity: electron-withdrawing groups (e.g., chlorine) enhance enzyme inhibition, while Boc protection aids synthetic manipulation .

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